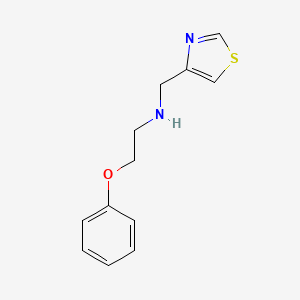![molecular formula C15H13N3O2 B14915557 (2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is a complex organic compound that features a cyano group, a hydroxyphenyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with pyrrole under acidic conditions to form 1-(4-hydroxyphenyl)-1H-pyrrole. This intermediate is then reacted with cyanoacetic acid and methylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Cyano-3-[1-(4-oxophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Reduction: Formation of 2-Amino-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic reactions. The pyrrole ring can also engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-acrylamide
- 2-Cyano-3-[1-(4-methoxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
- 2-Cyano-3-[1-(4-chlorophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
Uniqueness
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is unique due to the presence of both a hydroxyphenyl group and a cyano group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the pyrrole ring enhances its versatility in chemical synthesis and biological interactions.
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[1-(4-hydroxyphenyl)pyrrol-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O2/c1-17-15(20)11(10-16)9-13-3-2-8-18(13)12-4-6-14(19)7-5-12/h2-9,19H,1H3,(H,17,20)/b11-9+ |
Clave InChI |
HBPRHZMHMQCEIY-PKNBQFBNSA-N |
SMILES isomérico |
CNC(=O)/C(=C/C1=CC=CN1C2=CC=C(C=C2)O)/C#N |
SMILES canónico |
CNC(=O)C(=CC1=CC=CN1C2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)







![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)


![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
